C70-Cooh

Overview

Description

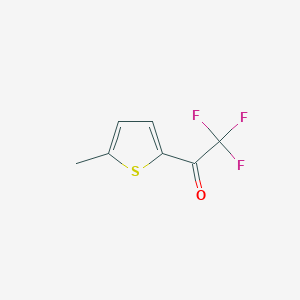

C70-COOH, also known as 3’H-Cyclopropa[8,25][5,6]fullerene-C70-3’-carboxylic acid , is a chemical compound with immense potential in scientific research. It is a fullerene molecule consisting of 70 carbon atoms . The structure resembles a rugby ball, made of 25 hexagons and 12 pentagons, with a carbon atom at the vertices of each polygon and a bond along each polygon edge .

Synthesis Analysis

The synthesis of C70-COOH involves stock standard solutions of C60, C70, C60, pyrr and C70-COOH prepared in chlorobenzene for NACE analysis and in toluene for the LC-MS method .

Molecular Structure Analysis

C70-COOH contains total 44 bond(s); 26 non-H bond(s), 18 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 17 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 ether(s) (aromatic), and 1 Isoxazole(s) .

Chemical Reactions Analysis

The main reactions of C70-COOH include cycloadditions, radical additions, nucleophilic additions, dimerization reactions, transition-metal-catalyzed/promoted reactions, aldehyde/amine-participated reactions, asymmetric synthesis, retro-cycloaddition reactions, mechanochemical reactions, halogenation, hydrogenation, hydroxylation, additions of organocopper .

Physical And Chemical Properties Analysis

The dipole moment, energy gap and infrared spectrum of fullerene C70 molecule under external electric field (0–0.040 atomic units) are studied with density functional theory at B3PW91/3-21G level . The dipole moment increases almost linearly from 0.005 to 65.005 Debye and the energy gap decreases continuously .

Scientific Research Applications

1. Synthesis and Encapsulation Studies

- Synthesis of Water Dimer Inside C70 : A study by Zhang et al. (2016) demonstrated the encapsulation of water molecules inside fullerene C70. This method provides insights into the study of water molecules without hydrogen bonding and isolated water dimers with a single hydrogen bond (Zhang et al., 2016).

2. Electrochemical Applications

- Electrochemical Behavior of Dopamine on Modified Electrodes : Han et al. (2016) explored the use of carboxyfullerenes, including C70-COOH, to modify gold electrodes for studying the electrochemical behavior of dopamine. This research highlights the potential of C70-COOH in electrochemical sensors and devices (Han et al., 2016).

3. Photocatalysis Research

- C70 in Catalytic Oxidation : Kumar et al. (2016) found that photosensitive C70 can be used for the catalytic oxidation of benzylamines to imines, highlighting the photocatalytic properties of C70 in organic reactions (Kumar et al., 2016).

4. Materials Science and Nanotechnology

- Enhancement of Solar Cell Performance : Pascual et al. (2018) studied the effect of cosolvents in processing perovskite:fullerene blend films for solar cells. Their work shows the influence of C70 in improving the performance of solar cell devices (Pascual et al., 2018).

Mechanism of Action

Fullerenes, including C70-COOH, have been proposed as vital components for humans and environmental systems . They are considered radical scavenging agents , possess antioxidant activity , acquire remarkable antimicrobial properties , cytotoxicity , DNA cleavage, and lipid peroxidation mediated by reactive oxygen species (ROS) .

Safety and Hazards

properties

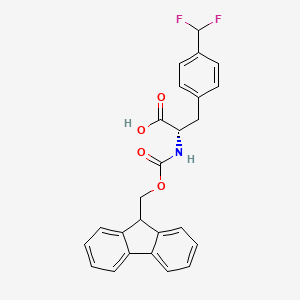

IUPAC Name |

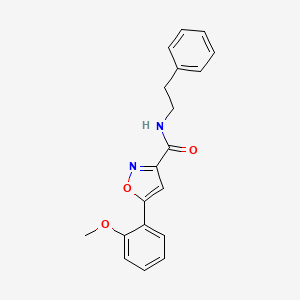

5-(2-methoxyphenyl)-N-(2-phenylethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-23-17-10-6-5-9-15(17)18-13-16(21-24-18)19(22)20-12-11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOAVGCOLLSVDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NO2)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'H-Cyclopropa[8,25][5,6]fullerene-C70-3'-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride](/img/structure/B3110880.png)

![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B3110915.png)